N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride
Overview
Description
“N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride” is a chemical compound with the empirical formula C8H17Cl2N3. Its molecular weight is 226.15 .
Physical and Chemical Properties Analysis
The empirical formula of this compound is C8H17Cl2N3 and it has a molecular weight of 226.15 . No further physical or chemical properties were found.Scientific Research Applications
Synthesis and Derivatives
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride is an essential intermediate in synthesizing potent impromidine-type histamine H2 receptor agonists, derived efficiently from trans-urocanic acid (Sellier, Buschauer, Elz, & Schunack, 1992).
- This compound is used in the synthesis of N-(naphthalen-1-yl)propanamide derivatives, which are investigated for antimicrobial activities against various bacteria and fungi species, showing notable activity (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Antimicrobial and Cytotoxic Activities
- Derivatives of this compound, such as thiazole derivatives, have been synthesized and investigated for their antimicrobial activity and cytotoxic activities against human leukemia cells, with some compounds exhibiting high cytotoxicity (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Electrophysiological Activity
- Certain N-substituted imidazolylbenzamides, including derivatives of this compound, have been studied for their cardiac electrophysiological activity, indicating that the imidazol-1-yl moiety is effective in producing class III electrophysiological activity (Morgan et al., 1990).
Antifungal Agents
- Imidazole analogues of this compound have shown potent anti-Candida activity, being superior to miconazole and other antifungal agents of clinical interest, with specific analogues being significantly active and less cytotoxic compared to miconazole (Silvestri et al., 2004).
Histamine Receptor Ligands
- As histamine H3 and H4 receptor ligands, imbutamine analogs including those derived from this compound were synthesized and characterized, revealing that methyl substitution at the 4-imidazolyl ring significantly affects H4R selectivity (Geyer, Kaske, Baumeister, & Buschauer, 2014).
Properties
IUPAC Name |
N-methyl-3-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-9-5-3-4-8-10-6-7-11(8)2;;/h6-7,9H,3-5H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNIZJWAHDKRIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NC=CN1C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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